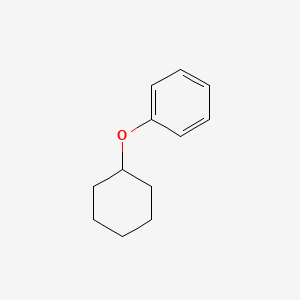

Cyclohexyl phenyl ether

概要

説明

Cyclohexyl phenyl ether is an organic compound classified as an alkyl aryl ether. It consists of a cyclohexyl group bonded to a phenyl group through an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl phenyl ether can be synthesized through several methods:

Williamson Ether Synthesis: This method involves the reaction of cyclohexyl bromide with phenol in the presence of a strong base such as sodium hydride.

Thermolysis and Aquathermolysis: this compound can also be produced through thermolysis and aquathermolysis reactions, yielding 1-methylcyclopentene and phenol as major products.

Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Palladium-Catalyzed Hydrolytic Cleavage

Cyclohexyl phenyl ether undergoes reductive hydrolysis over Pd/C under H₂ (40 bar) in water at 190°C. Key findings include:

-

Primary products : Cyclohexanone and cyclohexanol in a 1:1 molar ratio .

-

Reaction pathway : The ether is cleaved via hydrogenation of the aromatic ring, forming an enol ether intermediate that reacts with water (Figure 2) .

-

Kinetics :

Table 1: Product Distribution During Pd/C-Catalyzed Hydrolysis

| Conversion (%) | Cyclohexanone (%) | Cyclohexanol (%) | Dicyclohexyl Ether (%) |

|---|---|---|---|

| 20 | 25 | 25 | – |

| 100 | 47 | 25 | 8 |

Reductive Methanolysis

In methanol with Pd/C and H₂ (40 bar) at 200°C:

-

Major products : Methoxycyclohexane (39% selectivity), cyclohexanol (36%), and dicyclohexyl ether (25%) .

-

Mechanism : Enol ether intermediates (e.g., 1-phenoxycyclohexene) undergo methanolysis, confirmed by isotope labeling (H₂¹⁸O) .

-

Kinetic competition : Methanolysis outpaces hydrogenation, leading to rapid ether cleavage .

Table 2: Selectivity in Reductive Methanolysis

| Reactant | Methoxycyclohexane (%) | Cyclohexanol (%) | Dicyclohexyl Ether (%) |

|---|---|---|---|

| This compound | 37 | 36 | 25 |

Decomposition and Rearrangement

In the presence of Brønsted acids (e.g., CH₃SO₃H) or solid acids (e.g., Amberlyst 15):

-

Primary pathway : Cleavage to phenol and cyclohexene, followed by cyclohexene oligomerization .

-

Ortho/para selectivity :

Table 3: Acid-Catalyzed Reactivity of this compound

| Catalyst | Conversion (%) | Phenol Selectivity (%) | o/p Ratio |

|---|---|---|---|

| Amberlyst 15 | 92 | 33 | 3.3 |

| CH₃SO₃H | 85 | 0.9 | 4.3 |

| AlCl₃ | 74 | 22 | 5.6 |

Zeolite-Catalyzed Alkylation

In H-BEA zeolite:

-

Role : this compound acts as an intermediate in phenol alkylation with cyclohexanol .

-

Products : 2-cyclohexylphenol and 4-cyclohexylphenol dominate, with 2,4-dicyclohexylphenol forming at longer residence times .

Nanocrystalline Zeolite Beta

-

Performance :

Comparative Reaction Pathways

-

Hydrogenation vs. hydrolysis : Pd/C favors reductive hydrolysis in water but shifts to methanolysis in alcoholic solvents .

-

Acid vs. base catalysis : Acidic conditions promote ether cleavage and alkylation, while base catalysts are ineffective for non-reductive hydrolysis .

Mechanistic Insights

科学的研究の応用

Industrial Applications

1.1. Fragrance Industry

CPE is utilized as a fragrant compound in perfumery. Its pleasant aroma makes it suitable for incorporation into various fragrance formulations .

1.2. Chemical Intermediate

CPE serves as a precursor to diphenyl oxide (DPO), which is a significant intermediate in the production of various chemicals. DPO is further processed into products used in the manufacturing of plastics, resins, and other materials .

Research Applications

2.1. Alkylation Reactions

CPE is extensively studied for its role in alkylation reactions, particularly involving phenols. The mechanism of these reactions has been explored using different catalysts, revealing insights into product selectivity and reaction kinetics.

- Table 1: Reaction Conditions and Selectivity

| Catalyst | Conversion (%) | Ortho/Para Ratio | Major Products |

|---|---|---|---|

| Amberlyst 15 | 92 | 3.3 | 2-Cyclohexylphenol, Dicyclohexyl phenols |

| CH₃SO₃H | 85 | 4.2 | Cyclohexene, Phenol |

| AlCl₃ | 74 | 5.6 | Various alkylated phenols |

This table summarizes findings from studies on the reactivity of cyclohexyl phenyl ether under different catalytic conditions .

2.2. Hydrolytic Cleavage Studies

Research has shown that this compound can undergo hydrolytic cleavage under palladium-catalyzed conditions, yielding products like cyclohexanone and cyclohexanol. These reactions have implications for understanding the degradation pathways of ethers in organic chemistry .

- Table 2: Product Distribution from Hydrolytic Cleavage

| Time (min) | Cyclohexanone (%) | Cyclohexanol (%) | Phenol (%) | Dicyclohexyl Ether (%) |

|---|---|---|---|---|

| 540 | 47 | 25 | 17 | 8 |

This table illustrates the selectivity towards different products during hydrolytic cleavage reactions involving CPE .

Environmental Considerations

The use of solid acid catalysts in processes involving CPE has been highlighted as a greener alternative to traditional methods that often utilize corrosive reagents like AlCl₃ or BF₃. This shift towards more sustainable practices is crucial in reducing environmental impact while maintaining efficiency in chemical synthesis .

Case Studies

4.1. Kinetics of Acid-Catalyzed Reactions

A study focused on the kinetics of cyclohexylation reactions catalyzed by sulfonic resins demonstrated that CPE plays a significant role as an intermediate, influencing the overall reaction rate and selectivity of products .

4.2. Mechanistic Insights

Research utilizing solid-state NMR spectroscopy has provided mechanistic insights into the alkylation processes involving CPE, revealing how structural constraints within zeolite catalysts affect product distribution and selectivity .

作用機序

The mechanism of action of cyclohexyl phenyl ether involves its interaction with various molecular targets and pathways:

Ether Cleavage: The compound undergoes protonation of the ether oxygen, followed by nucleophilic attack, leading to cleavage of the ether bond.

Oxidation and Reduction: The compound’s reactivity towards oxidation and reduction is influenced by the presence of the cyclohexyl and phenyl groups, which stabilize the intermediate species formed during these reactions.

類似化合物との比較

Cyclohexyl phenyl ether can be compared with other similar compounds, such as:

Anisole (Methyl Phenyl Ether): Anisole has a methoxy group instead of a cyclohexyl group. It is less sterically hindered and more reactive in electrophilic aromatic substitution reactions.

Phenyl Ethyl Ether: This compound has an ethyl group instead of a cyclohexyl group. It exhibits different physical properties and reactivity due to the smaller size of the ethyl group.

Diphenyl Ether: Diphenyl ether has two phenyl groups bonded to the oxygen atom.

This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various applications.

生物活性

Cyclohexyl phenyl ether (CPE) is an organic compound with significant implications in various chemical reactions and biological activities. This article explores the biological activity of CPE, focusing on its reactivity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ether functional group, linking a cyclohexyl group to a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol. The compound exhibits properties typical of ethers, including moderate solubility in organic solvents and stability under standard conditions.

Biological Activity Overview

CPE's biological activity can be categorized into its reactivity in chemical transformations and its potential effects on biological systems:

- Reactivity in Chemical Transformations : CPE participates in various alkylation reactions, particularly with phenolic compounds. It has been shown to undergo electrophilic substitution reactions that influence ortho-para selectivity in phenol derivatives .

- Mechanistic Studies : Research indicates that the mechanism of CPE's reactivity involves the formation of sulfonic ester intermediates when catalyzed by strong acids, leading to the production of alkylated phenols . Additionally, studies have demonstrated that CPE can undergo hydrolytic cleavage under specific catalytic conditions, producing cyclohexanol and phenol as primary products .

1. Alkylation Studies

A study investigated the kinetics of phenol alkylation using CPE as a reactant. The research highlighted that CPE exhibits a significant preference for ortho-alkylation over para-alkylation when reacted with dimethylphenols in the presence of acid catalysts like Amberlyst 15 . The selectivity ratios observed were as follows:

| Catalyst | Conversion (%) | Ortho Selectivity (%) | Para Selectivity (%) |

|---|---|---|---|

| Amberlyst 15 | 92 | 33 | 10 |

| CH3SO3H | 85 | 40 | 4 |

| AlCl3 | 74 | 75 | 19 |

This table illustrates the varying selectivity and conversion rates depending on the catalyst used.

2. Hydrolytic Cleavage

Another significant study focused on the hydrolytic cleavage of CPE using palladium catalysts. The results indicated that during the reaction, CPE yielded cyclohexanol and cyclohexanone as major products, with selectivities shifting over time as the reaction progressed . The initial selectivities were approximately:

- Cyclohexanol: 25%

- Cyclohexanone: 47%

- Phenol: 17%

- Dicyclohexyl ether: 8%

These findings suggest that CPE can serve as a precursor for valuable chemicals through hydrolytic cleavage.

Toxicological Considerations

While exploring the biological activity of CPE, it is essential to consider its toxicological profile. Studies have indicated that prolonged exposure to ethers can lead to adverse health effects, including respiratory irritation and potential neurotoxicity. Therefore, understanding the safety profile of CPE is crucial for its application in industrial settings.

特性

IUPAC Name |

cyclohexyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAOIDIGMBDXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176548 | |

| Record name | Benzene, (cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-38-4 | |

| Record name | Benzene, (cyclohexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohexyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。